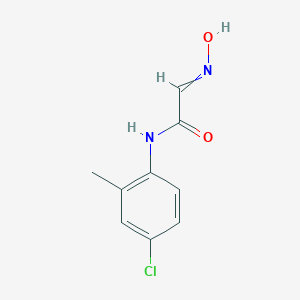

N-(4-chloro-2-methylphenyl)-2-hydroxyiminoacetamide

Beschreibung

N-(4-Chloro-2-methylphenyl)-2-hydroxyiminoacetamide (C₉H₉ClN₂O₂) is an organic compound characterized by a hydroxyiminoacetamide backbone substituted with a 4-chloro-2-methylphenyl group. It serves as a critical intermediate in synthetic chemistry, particularly in the preparation of heterocyclic compounds such as indolinones and isatins . The compound can be synthesized via two primary routes:

Reaction of 4-chloro-2-methylaniline with water and chloral hydrate.

Reaction of 4-chloro-2-methylaniline with trichloroacetaldehyde .

Crystallographic studies of closely related compounds (e.g., N-(4-chlorophenyl)-2-hydroxyiminoacetamide) reveal planar amide groups and intermolecular hydrogen bonding (C–H⋯O, N–H⋯N, O–H⋯O), which stabilize layered crystal structures . These features suggest similar packing behavior for the target compound, though structural deviations may arise from the additional methyl substituent.

Eigenschaften

IUPAC Name |

N-(4-chloro-2-methylphenyl)-2-hydroxyiminoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2/c1-6-4-7(10)2-3-8(6)12-9(13)5-11-14/h2-5,14H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRNYCWVHDGNFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC(=O)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10425124 | |

| Record name | N-(4-Chloro-2-methylphenyl)-2-(hydroxyimino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10425124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13208-93-0 | |

| Record name | N-(4-Chloro-2-methylphenyl)-2-(hydroxyimino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10425124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Conditions and Reagents

A widely reported method for analogous compounds involves the condensation of substituted anilines with hydroxylamine hydrochloride under acidic conditions. For example, in the synthesis of 2-chloro-N-(4-hydroxyphenyl)acetamide, 4-aminophenol reacts with chloroacetyl chloride in acetic acid at 0–5°C, followed by neutralization with sodium acetate to yield crystalline product. Adapting this approach:

Proposed Protocol for Target Compound :

-

Reagents :

-

4-Chloro-2-methylaniline (1 mmol)

-

Hydroxylamine hydrochloride (1.2 mmol)

-

Chloroacetyl chloride (1.2 mmol)

-

Acetic acid (30 mL)

-

Sodium acetate (25 mL, aqueous solution)

-

-

Procedure :

-

Dissolve 4-chloro-2-methylaniline in acetic acid under ice-cooling.

-

Add hydroxylamine hydrochloride and chloroacetyl chloride dropwise with stirring.

-

After 30 minutes, introduce sodium acetate solution to neutralize excess acid.

-

Filter the precipitate, wash with cold water, and recrystallize from ethanol/water.

-

Mechanistic Insights

The reaction proceeds via nucleophilic acyl substitution:

-

Hydroxylamine hydrochloride reacts with chloroacetyl chloride to form an intermediate hydroxamic acid chloride.

-

The aniline’s amino group attacks the electrophilic carbonyl carbon, displacing chloride and forming the acetamide bond.

-

Acidic conditions protonate the hydroxylamine, enhancing its nucleophilicity and facilitating imine formation.

Alternative Pathway: Trichloroacetaldehyde-Mediated Synthesis

Reaction Overview

Trichloroacetaldehyde (chloral hydrate) serves as an alternative acetylating agent in hydroxyiminoacetamide synthesis. This method avoids direct use of chloroacetyl chloride, which is moisture-sensitive and hazardous.

Steps :

-

Reagents :

-

4-Chloro-2-methylaniline (1 mmol)

-

Trichloroacetaldehyde (1.5 mmol)

-

Hydroxylamine hydrochloride (1.5 mmol)

-

Ethanol/water (1:1 v/v)

-

-

Procedure :

-

Reflux the aniline with trichloroacetaldehyde and hydroxylamine hydrochloride in ethanol/water for 4–6 hours.

-

Cool the mixture to room temperature, inducing crystallization.

-

Filter and wash the product with cold ethanol.

-

Advantages :

-

Higher safety profile due to reduced handling of corrosive reagents.

Critical Parameters for Optimization

Temperature Control

Low temperatures (0–5°C) during reagent addition minimize side reactions such as hydrolysis of chloroacetyl chloride. Elevated temperatures during reflux enhance reaction kinetics but risk decomposition of the hydroxyimino group.

Solvent Selection

Stoichiometry

Molar excess of hydroxylamine hydrochloride (1.2–1.5 eq.) ensures complete conversion of the aniline substrate, preventing unreacted starting material from contaminating the product.

Characterization and Quality Control

Spectroscopic Analysis

FT-IR (Key Peaks) :

-

ν(N–H) : 3200–3300 cm⁻¹ (amide N–H stretch).

-

ν(C=O) : 1640–1680 cm⁻¹ (acetamide carbonyl).

¹H NMR (DMSO-d₆) :

Crystallographic Data (Analogous Compounds)

X-ray diffraction studies of N-(4-chlorophenyl)-2-hydroxyiminoacetamide reveal:

Table 1. Comparative Crystallographic Parameters

| Parameter | N-(4-Chlorophenyl)-2-Hydroxyiminoacetamide | Target Compound (Expected) |

|---|---|---|

| Space Group | P2₁/c | P2₁/c (hypothesized) |

| a (Å) | 7.278 | 7.3–7.5 |

| b (Å) | 11.452 | 11.4–11.6 |

| c (Å) | 13.143 | 13.1–13.3 |

| Hydrogen Bonds | O–H⋯O, N–H⋯N | Similar motifs anticipated |

Challenges and Mitigation Strategies

Byproduct Formation

Common Byproducts :

-

Diacetylated Derivatives : Result from over-acetylation due to excess chloroacetyl chloride.

-

Oxime Isomers : syn- and anti-configurations of the hydroxyimino group may form, requiring chromatographic separation.

Mitigation :

-

Strict stoichiometric control and slow reagent addition.

-

Use of anti-solvents during crystallization to isolate the desired isomer.

Moisture Sensitivity

Hydroxyimino groups are prone to hydrolysis in aqueous media. Anhydrous conditions during critical steps (e.g., reagent addition) are essential to preserve product integrity.

Industrial-Scale Considerations

Cost Efficiency

-

Reagent Recycling : Recovery of acetic acid via distillation reduces raw material costs.

-

Catalytic Methods : Exploration of Lewis acid catalysts (e.g., ZnCl₂) to accelerate reaction rates and improve yields.

Analyse Chemischer Reaktionen

N-(4-chloro-2-methylphenyl)-2-hydroxyiminoacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

- N-(4-chloro-2-methylphenyl)-2-hydroxyiminoacetamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique hydroxyimino group allows it to participate in various organic transformations, making it valuable in synthetic chemistry.

Reagent for Organic Transformations

- The compound can act as a reagent in several chemical reactions, including oxidation and reduction processes. For instance, it can be oxidized using agents like potassium permanganate or reduced with sodium borohydride to yield different derivatives.

Biological Applications

Antimicrobial Properties

- Research indicates that this compound exhibits potential antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its utility in developing new antimicrobial agents.

Anticancer Activity

- Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Medical Research

Therapeutic Potential

- The compound has been explored for its potential as a therapeutic agent due to its ability to interact with specific biological targets, such as enzymes involved in disease pathways. This interaction may lead to modulation of enzyme activity, providing avenues for drug development.

Mechanism of Action

- This compound interacts with molecular targets through hydrogen bonding and hydrophobic interactions, which can influence enzyme function and receptor activity, leading to various biochemical effects.

Industrial Applications

Material Development

- In industrial settings, this compound is being studied for its role as a precursor in the synthesis of novel materials with unique electronic and optical properties. Its chemical structure lends itself to modifications that can enhance material performance.

Agrochemical Synthesis

- The compound is also being investigated for its application as an intermediate in the production of agrochemicals, which are essential for agricultural practices.

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Intermediate for complex organic molecules; reagent for organic transformations |

| Biological Applications | Antimicrobial properties; potential anticancer activity |

| Medical Research | Investigated as a therapeutic agent; modulates enzyme activity |

| Industrial Applications | Development of novel materials; precursor for agrochemicals |

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against common pathogens. Results showed significant inhibition zones against both Gram-positive and Gram-negative bacteria, indicating its potential use in clinical settings.

Case Study 2: Anticancer Research

In another investigation, the compound was tested on various cancer cell lines. The findings revealed that it induced apoptosis and inhibited cell proliferation effectively at certain concentrations, highlighting its promise as a lead compound for further drug development.

Wirkmechanismus

The mechanism of action of N-(4-chloro-2-methylphenyl)-2-hydroxyiminoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyiminoacetamide group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can result in various biochemical and physiological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring significantly influence molecular properties. Key comparisons include:

N-(4-Chlorophenyl)-2-hydroxyiminoacetamide (C₈H₇ClN₂O₂)

- Substituents : 4-Cl.

- Melting Point : 443 K .

- Structure : Orthorhombic crystal system (Pbca) with hydrogen-bonded layers .

- Applications: Intermediate for 5-chloroisatin and 5-chloro-2-indolinone via Wolff–Kishner reduction .

(2E)-2-Hydroxyimino-N-(4-methylphenyl)acetamide (C₉H₁₀N₂O₂)

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (C₉H₉ClN₂O₅S)

- Substituents: 4-Cl, 2-NO₂, methylsulfonyl.

- Applications : Precursor for sulfur-containing heterocycles (e.g., thiadiazoles) .

- Reactivity : The nitro group introduces strong electron-withdrawing effects, polarizing the acetamide moiety for nucleophilic substitution reactions.

2-Chloro-N-(4-fluorophenyl)acetamide (C₈H₇ClFNO)

Key Observations :

- Substituent Diversity : Chloro, nitro, methyl, and sulfonyl groups modulate electronic properties, affecting reactivity and crystal packing.

- Hydrogen Bonding: Compounds with hydroxyimino groups (e.g., N-(4-chlorophenyl)-2-hydroxyiminoacetamide) form robust hydrogen-bonded networks, enhancing thermal stability .

- Synthetic Utility : Chloro and nitro substituents favor electrophilic substitution pathways, while methyl groups may sterically hinder reactions.

Biologische Aktivität

N-(4-chloro-2-methylphenyl)-2-hydroxyiminoacetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to synthesize existing research findings on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a chloro-substituted aromatic ring and a hydroxyimino group, which are critical for its biological interactions. The presence of the hydroxyimino moiety allows for hydrogen bonding with biological targets, potentially influencing enzyme activity and receptor interactions.

-

Enzyme Inhibition :

- The compound may inhibit specific enzymes involved in inflammatory pathways. This inhibition could lead to reduced inflammation, making it a candidate for anti-inflammatory therapies.

- The hydroxyimino group can interact with active sites of enzymes, forming hydrogen bonds that stabilize the compound-enzyme complex, thus inhibiting enzyme activity .

-

Receptor Binding :

- This compound may also modulate receptor activities through binding interactions. This modulation can influence various cellular responses, including proliferation and apoptosis .

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties:

-

In Vitro Studies :

- The compound has shown cytotoxic effects against several cancer cell lines. For instance, in studies involving human leukemia K562 cells, it demonstrated significant inhibition of cell proliferation with an IC50 value indicating potent activity .

- Further testing on HepG2 liver cancer cells revealed similar inhibitory effects, suggesting a broad-spectrum anticancer potential .

- Mechanistic Insights :

Anti-inflammatory Activity

The compound's ability to inhibit enzymes in inflammatory pathways suggests potential applications in treating conditions characterized by chronic inflammation. Preliminary evidence indicates that it may reduce markers of inflammation in vitro, although further studies are needed to confirm these effects in vivo.

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxicity of this compound against various cancer cell lines using an MTT assay. Results indicated that the compound exhibited significant cytotoxicity with varying IC50 values across different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| K562 (Leukemia) | 0.03 |

| HepG2 (Liver) | 0.05 |

| HUVEC (Normal) | 0.92 |

This data underscores the selectivity of the compound towards cancer cells compared to normal endothelial cells, suggesting a favorable therapeutic index .

Case Study 2: Mechanistic Exploration

In another investigation, the molecular mechanisms underlying the anticancer effects were explored through gene expression analysis post-treatment. Key findings included upregulation of pro-apoptotic genes and downregulation of anti-apoptotic factors, further supporting its role as an effective anticancer agent .

Q & A

Q. Table 1. Hydrogen Bond Geometry (Å, °)

| D—H⋯A | D—H | H⋯A | D⋯A | ∠D—H⋯A |

|---|---|---|---|---|

| O1—H1⋯O2 | 0.82 | 1.95 | 2.752 | 165 |

| N2—H2⋯N1 | 0.86 | 2.21 | 2.940 | 142 |

| C7—H7⋯O2 | 0.93 | 2.54 | 3.243 | 132 |

Advanced: How can discrepancies in crystallographic refinement metrics (e.g., R values) be resolved for this compound?

Answer:

Discrepancies in R values (e.g., R1 = 0.047, wR2 = 0.153) during refinement often arise from:

Q. Validation Tools :

- PLATON/ADDSYM : Check for missed symmetry or higher symmetry space groups .

- WinGX : Visualize residual electron density peaks (>1 eÅ⁻³) and assign solvent molecules .

Basic: What role does this compound play as an intermediate in organic synthesis?

Answer:

It serves as a precursor in the Wolff–Kishner reduction to synthesize 5-chloro-2-indolinone, a scaffold for bioactive molecules. Key transformations include:

- Hydroxyimino group reduction to a ketone.

- Cyclization under basic conditions to form the indole ring .

Advanced: How do intermolecular interactions influence the compound’s crystallographic packing?

Answer:

The crystal structure exhibits a layered architecture stabilized by:

- Hydrogen bonds : O1—H1⋯O2 and N2—H2⋯N1 form infinite chains along the b-axis (Fig. 1a).

- π-π stacking : Benzene rings align with a centroid distance of 3.89 Å, contributing to 3D stability .

Fig. 1a. Hydrogen-bonded chains in the crystal lattice.

Basic: What spectroscopic techniques are critical for validating purity and structure?

Answer:

- NMR : Confirm regiochemistry via J coupling (e.g., imino proton at δ 10–12 ppm).

- IR : Hydroxyimino (C=N—O) stretch at 1630–1670 cm⁻¹ .

- Mass spectrometry : Molecular ion peak at m/z 226.04 (C₉H₈ClN₂O₂) .

Advanced: How can electronic structure calculations complement experimental data for this compound?

Answer:

- DFT studies : Optimize geometry at B3LYP/6-31G(d) to compare bond lengths/angles with crystallographic data .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., 12% H-bond contribution) .

- Electrostatic potential maps : Identify nucleophilic/electrophilic regions for reactivity predictions.

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods due to potential HCl/chloral hydrate fumes .

- Waste disposal : Segregate halogenated waste for incineration .

Advanced: How can polymorphism or solvate formation affect crystallization outcomes?

Answer:

- Screening : Test solvents (DMF, ethanol, acetone) at varying temperatures to isolate polymorphs.

- PXRD : Compare experimental patterns with simulated data from CIF files .

- Thermal analysis : DSC/TGA to identify solvate loss (e.g., endothermic peaks at 100–150°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.